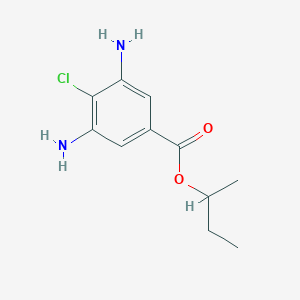

Butan-2-yl 3,5-diamino-4-chlorobenzoate

Description

Contextualization of Butan-2-yl 3,5-diamino-4-chlorobenzoate within Contemporary Organic Chemistry

This compound, identified by the CAS number 112766-91-3, is an organic compound belonging to the class of aromatic esters. chem960.com Its molecular structure is characterized by a central benzene (B151609) ring substituted with two amino groups (-NH2), a chlorine atom (-Cl), and a butan-2-yl ester group (-COOCH(CH3)CH2CH3). This specific arrangement of functional groups makes it a noteworthy subject in organic chemistry. While detailed research specifically on the butan-2-yl isomer is limited, extensive data exists for its close structural isomers, particularly the n-butyl and isobutyl esters, which are often used as chemical additives and intermediates. smolecule.com

The compound is a derivative of 4-aminobenzoic acid, a class of molecules with significant industrial and biological relevance. mdpi.commdpi.com The presence of primary amino groups, a halogen, and an ester functionality on a single aromatic scaffold provides multiple reactive sites for further chemical modifications. This versatility allows chemists to use such compounds as building blocks in the synthesis of more complex molecules, including polymers and pharmacologically active agents. smolecule.commdpi.com

The synthesis of related compounds, such as isobutyl 3,5-diamino-4-chlorobenzoate, typically involves a multi-step process. A common industrial method starts with the nitration of 4-chlorobenzoic acid, followed by esterification with the corresponding alcohol (in this case, butan-2-ol), and finally, the reduction of the nitro groups to amino groups. chemicalbook.com This synthetic pathway highlights standard organic transformations that are fundamental to the production of functionalized aromatic compounds.

Table 1: Chemical Properties of Butyl/Isobutyl 3,5-diamino-4-chlorobenzoate

| Property | Value |

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 242.70 g/mol |

| Melting Point | 86-90 °C |

| Boiling Point (Predicted) | ~390.1 °C |

| CAS Number (n-butyl isomer) | 40362-35-4 |

| CAS Number (isobutyl isomer) | 32961-44-7 |

| Solubility | Limited in water; soluble in organic solvents like ethanol (B145695) and ether. |

Data presented is for the n-butyl and isobutyl isomers as specific experimental data for the butan-2-yl isomer is not widely available. smolecule.comnih.govjk-sci.comscbt.com

Significance of 3,5-Diamino-4-chlorobenzoate Scaffolds in Advanced Chemical Research

The 3,5-diamino-4-chlorobenzoate scaffold is a versatile platform in advanced chemical research due to its unique combination of reactive functional groups. This structural motif serves as a valuable starting material for creating diverse molecular architectures with a wide range of applications.

In polymer chemistry, aromatic diamines are crucial monomers for the synthesis of high-performance polymers like polyamides and polyimides. The amino groups on the 3,5-diaminobenzoate scaffold can react with diacyl chlorides or dianhydrides to form robust polymer chains. The chlorine atom and the ester group can further be used to tune the polymer's properties, such as solubility, thermal stability, and cross-linking capabilities. smolecule.com For instance, related aminobenzoic acid derivatives are utilized as crosslinking agents for polyurethane resins. mdpi.com

In medicinal chemistry and drug discovery, the diaminobenzoic acid framework is explored for the development of novel therapeutic agents. For example, 3,4-diaminobenzoic acid derivatives have been investigated as potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which are enzymes implicated in regulating immune responses. scispace.com The ability to readily modify the amino and carboxyl groups allows for the creation of large libraries of compounds for screening against various biological targets. The specific substitution pattern of the 3,5-diamino-4-chlorobenzoate scaffold influences its electronic properties and spatial arrangement, which are critical for molecular recognition and binding to biological macromolecules.

Furthermore, these scaffolds are employed in the synthesis of heterocyclic compounds. The reaction of ortho-diamines, such as derivatives of 3,4-diaminobenzoic acid, with 1,2-dicarbonyl compounds is a classic method for preparing quinoxalines, a class of heterocycles with applications in materials science and pharmaceuticals. uni-konstanz.de The strategic placement of the amino groups in the 3,5-diamino-4-chlorobenzoate structure offers pathways to other classes of heterocyclic systems, making it a valuable tool for synthetic chemists. The general utility of aminobenzoic acid derivatives is also seen in the preparation of dyes and specialized materials. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

112766-91-3 |

|---|---|

Molecular Formula |

C11H15ClN2O2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

butan-2-yl 3,5-diamino-4-chlorobenzoate |

InChI |

InChI=1S/C11H15ClN2O2/c1-3-6(2)16-11(15)7-4-8(13)10(12)9(14)5-7/h4-6H,3,13-14H2,1-2H3 |

InChI Key |

PCNMEQJQMOPXNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for Butan 2 Yl 3,5 Diamino 4 Chlorobenzoate

Esterification Approaches

Esterification approaches focus on the formation of the ester bond as a key synthetic step, typically by combining the carboxylic acid moiety with the corresponding alcohol.

Direct esterification involves the reaction of 3,5-diamino-4-chlorobenzoic acid with butan-2-ol. The most common method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orglibretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. libretexts.org As this is an equilibrium reaction, the removal of water (e.g., by azeotropic distillation) or the use of a large excess of butan-2-ol is necessary to drive the reaction towards the product. mit.edu

Alternative catalysts, including various Lewis acids and solid acid catalysts, have also been explored for esterification reactions to offer milder conditions and easier workup procedures. mdpi.comrug.nl

Table 1: Overview of Direct Esterification Conditions

| Method | Catalyst | Key Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier | H₂SO₄, p-TsOH | Reflux in excess alcohol, removal of water | Low-cost reagents, well-established |

| Lewis Acid Catalysis | Sc(OTf)₃, ZrCl₄ | Varies, often milder than strong Brønsted acids | High activity, potential for selectivity |

Transesterification is a process where the alkoxy group of an existing ester is exchanged with another alcohol. wikipedia.org This pathway can be employed to synthesize Butan-2-yl 3,5-diamino-4-chlorobenzoate by starting with a simpler ester, such as the methyl or ethyl ester of 3,5-diamino-4-chlorobenzoic acid.

The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl group is protonated to increase its reactivity towards nucleophilic attack by butan-2-ol, similar to the Fischer esterification mechanism. libretexts.org In a base-catalyzed process, a strong base (e.g., sodium butan-2-oxide) deprotonates the butan-2-ol, increasing its nucleophilicity. The resulting alkoxide attacks the carbonyl carbon of the starting ester.

To ensure a high yield of the desired product, the reaction equilibrium must be shifted. This is typically achieved by using a large excess of butan-2-ol and removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation. wikipedia.org N-heterocyclic carbenes (NHCs) have also been shown to be effective organocatalysts for the transesterification of secondary alcohols. organic-chemistry.org

Multi-step Synthesis Strategies

Multi-step strategies involve the sequential construction of the target molecule, allowing for greater control over the introduction of various functional groups onto the aromatic ring.

A widely employed industrial strategy for analogous compounds involves building the required substituents onto a simpler benzoic acid core. A common starting material for this route is 4-chlorobenzoic acid. This pathway circumvents potential difficulties with the direct chlorination or amination of a highly substituted ring.

The typical sequence is as follows:

Nitration: 4-chlorobenzoic acid is treated with a mixture of nitric acid and sulfuric acid. The chloro- and carboxyl- groups direct the electrophilic nitration to the positions meta to the carboxyl group, yielding 4-chloro-3,5-dinitrobenzoic acid.

Esterification: The resulting dinitro-substituted carboxylic acid is then esterified with butan-2-ol using standard acid catalysis (Fischer esterification). Performing the esterification at this stage is often more efficient than after the reduction of the nitro groups, which introduces basic amino groups that can interfere with acid catalysis.

Reduction: The final step is the reduction of the two nitro groups to the corresponding amino groups. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents such as tin(II) chloride in hydrochloric acid.

Table 2: Representative Multi-step Synthesis via Nitration/Reduction

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Nitration | 4-Chlorobenzoic acid | HNO₃, H₂SO₄ | 4-Chloro-3,5-dinitrobenzoic acid |

| 2. Esterification | 4-Chloro-3,5-dinitrobenzoic acid | Butan-2-ol, H⁺ catalyst | Butan-2-yl 4-chloro-3,5-dinitrobenzoate |

The Friedel-Crafts acylation offers a classic method for forming a carbon-carbon bond by attaching an acyl group to an aromatic ring. A hypothetical route using this reaction could involve the acylation of a pre-functionalized aromatic compound with a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

For instance, a Friedel-Crafts acylation could be envisioned using 1-chloro-2,4-diaminobenzene (or a protected version) as the substrate. The challenge with this approach is the strong deactivating effect of the chlorine atom and the potential for the amino groups to complex with the Lewis acid catalyst, thereby suppressing the reaction. The directing effects of these substituents would also need to be carefully considered to achieve the desired substitution pattern.

A more plausible strategy involves acylating a simpler aromatic substrate, followed by the introduction of the chloro and amino functionalities in subsequent steps, similar to the sequence described in section 2.2.1.

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. For this compound, a logical convergent approach is:

Fragment A Synthesis: 3,5-diamino-4-chlorobenzoic acid is converted to its more reactive acyl chloride derivative, 3,5-diamino-4-chlorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

Fragment B: Butan-2-ol serves as the second fragment.

Coupling: The two fragments are combined in a final acylation step, where the butan-2-ol reacts with the acyl chloride, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

A divergent synthesis aims to generate a variety of related compounds from a common intermediate. nih.gov The multi-step pathway described in 2.2.1 provides an excellent basis for a divergent approach. The intermediate, 4-chloro-3,5-dinitrobenzoic acid, can be reacted with a library of different alcohols (e.g., butan-2-ol, ethanol (B145695), isopropanol, benzyl (B1604629) alcohol). This creates a series of different ester intermediates, which can then be subjected to the final nitro group reduction step to yield a diverse family of 3,5-diamino-4-chlorobenzoate esters.

Exploration of Green Chemistry Principles in Synthesis

The pursuit of greener synthetic routes for this compound focuses primarily on the esterification step, which is often the most resource-intensive part of the synthesis. Key areas of exploration include the development of catalyst-free methodologies and the implementation of solvent-free reaction conditions to minimize environmental impact.

Traditional esterification reactions, such as the Fischer-Speier method, typically rely on strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. Catalyst-free approaches offer a more environmentally friendly alternative by eliminating the need for such catalysts.

One promising catalyst-free method is the use of microwave irradiation . Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of esterification, microwave energy can efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields without the need for an external catalyst. nih.govresearchgate.net For the synthesis of this compound, a mixture of 3,5-diamino-4-chlorobenzoic acid and an excess of butan-2-ol could be subjected to microwave irradiation. The direct absorption of microwave energy by the polar reactants can provide the necessary activation energy for the reaction to proceed. This method avoids the use of corrosive acids and simplifies the work-up procedure, as no catalyst removal is necessary. nih.gov

Another catalyst-free approach involves mechanochemistry , where mechanical force, such as ball milling, is used to drive chemical reactions. ijstr.org This solvent-free technique can facilitate the esterification of carboxylic acids and alcohols at room temperature, offering a significant advantage in terms of energy consumption and waste reduction. ijstr.org The mechanical forces generated during milling can increase the reactivity of the solid reactants, enabling the reaction to proceed without the need for a catalyst or solvent.

The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reaction conditions not only reduce environmental pollution but can also lead to higher reaction rates and simpler purification processes.

For the synthesis of this compound, a solid acid catalyst can be employed under solvent-free conditions. epa.govresearchgate.net Catalysts such as phosphoric acid-modified montmorillonite (B579905) K10 clay have shown high efficiency in the esterification of substituted benzoic acids with various alcohols. epa.govresearchgate.net In a typical procedure, an equimolar mixture of 3,5-diamino-4-chlorobenzoic acid and butan-2-ol would be mixed with a catalytic amount of the solid acid and heated. The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, and the catalyst can often be regenerated and reused, further enhancing the sustainability of the process. epa.gov

The combination of microwave irradiation and solvent-free conditions represents a particularly synergistic approach. Heating a mixture of the carboxylic acid, alcohol, and a solid-supported catalyst under microwave irradiation can lead to rapid and efficient esterification. For instance, silica-supported zinc chloride (SiO2/ZnCl2) has been used as an effective catalyst for solvent-free esterifications under microwave irradiation, resulting in a significant reduction in reaction time and an increase in product yield. libretexts.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key variables include temperature, reaction time, and the molar ratio of reactants.

For microwave-assisted catalyst-free esterification , the optimization would involve varying the microwave power and irradiation time. The following table illustrates a hypothetical optimization study for the reaction between a substituted p-aminobenzoic acid and a secondary alcohol, based on general findings in the literature.

| Entry | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 100 | 10 | 80 | 65 |

| 2 | 150 | 10 | 100 | 80 |

| 3 | 200 | 10 | 120 | 92 |

| 4 | 200 | 5 | 120 | 85 |

| 5 | 200 | 15 | 120 | 93 |

This is a representative table based on general principles of microwave-assisted synthesis; specific values for the target compound would require experimental determination.

In the case of solvent-free esterification using a solid acid catalyst , optimization would focus on the catalyst loading, temperature, and reaction time. The table below provides a potential optimization matrix for the esterification of a substituted benzoic acid with an alcohol using a modified montmorillonite K10 catalyst. epa.gov

| Entry | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 100 | 5 | 75 |

| 2 | 10 | 100 | 5 | 88 |

| 3 | 15 | 100 | 5 | 89 |

| 4 | 10 | 120 | 5 | 95 |

| 5 | 10 | 120 | 3 | 85 |

This table is illustrative and based on reported data for similar systems; optimal conditions for the specific synthesis of this compound would need to be determined experimentally. epa.gov

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful consideration of selectivity, particularly given the presence of multiple functional groups and a chiral center.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, the esterification of the carboxylic acid group must occur without affecting the two amino groups. In a traditional Fischer esterification using a strong acid catalyst, the amino groups would be protonated to form ammonium (B1175870) salts, which are unreactive towards esterification. nih.gov This inherent chemoselectivity allows for the specific esterification of the carboxylic acid. In catalyst-free methods, the carboxylic acid is generally more reactive towards esterification than the amino groups under the applied conditions.

Regioselectivity is concerned with the site of the chemical reaction. For this compound, the esterification should occur exclusively at the carboxylic acid group. Given the structure of 3,5-diamino-4-chlorobenzoic acid, this is the only site for esterification, making regioselectivity a straightforward consideration in this particular synthesis.

Stereoselectivity is a critical aspect due to the use of butan-2-ol, which is a chiral secondary alcohol. The esterification of a racemic mixture of butan-2-ol with 3,5-diamino-4-chlorobenzoic acid will result in a racemic mixture of the corresponding (R)- and (S)-butan-2-yl esters. To obtain an enantiomerically pure product, a stereoselective synthesis is required.

One powerful method for achieving stereoselectivity is through enzymatic kinetic resolution . Lipases are enzymes that can catalyze esterification reactions with high stereoselectivity. For example, a lipase (B570770) from Candida cylindracea has been shown to be highly stereospecific in the resolution of racemic acids and alcohols. In a kinetic resolution, the enzyme will preferentially catalyze the reaction of one enantiomer of butan-2-ol, leaving the other enantiomer unreacted. This allows for the separation of the esterified product of one stereoisomer from the unreacted alcohol of the other. The efficiency of such a resolution is often expressed as the enantiomeric ratio (E).

Alternatively, an asymmetric esterification can be employed using a chiral catalyst that favors the formation of one stereoisomer over the other. While less common for simple esterifications, this approach is a subject of ongoing research.

The following table summarizes the potential outcomes of a lipase-catalyzed kinetic resolution of racemic butan-2-ol with 3,5-diamino-4-chlorobenzoic acid, based on typical lipase selectivities.

| Entry | Lipase Source | Conversion (%) | Enantiomeric Excess of Ester (%) | Enantiomeric Excess of Unreacted Alcohol (%) |

| 1 | Candida antarctica Lipase B | ~50 | >99 (R-ester) | >99 (S-alcohol) |

| 2 | Pseudomonas cepacia Lipase | ~50 | >95 (S-ester) | >95 (R-alcohol) |

| 3 | Porcine Pancreas Lipase | ~45 | 85 (R-ester) | 70 (S-alcohol) |

This table is a representation of potential results based on known lipase selectivities for secondary alcohols and is for illustrative purposes. Actual results would depend on specific experimental conditions.

Spectroscopic and Structural Characterization of Butan 2 Yl 3,5 Diamino 4 Chlorobenzoate

Advanced Spectroscopic Techniques

Advanced spectroscopic analysis is indispensable for confirming the molecular structure and understanding the chemical environment of each atom within the Butan-2-yl 3,5-diamino-4-chlorobenzoate molecule.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region is simplified due to the molecule's symmetry, with the two protons at positions 2 and 6 being chemically equivalent, likely producing a single sharp signal (singlet). The protons of the two amino groups (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The butan-2-yl (sec-butyl) ester group presents a more complex set of signals. The single proton on the oxygen-bearing carbon (the methine proton, CH) would appear as a multiplet (a sextet) due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (-CH₂) would resonate as a multiplet (a quintet), and the two distinct methyl groups (-CH₃) would appear as a doublet and a triplet, respectively. nih.govorgchemboulder.comchemicalbook.comrsc.org

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.10 | Singlet | 2H | Ar-H |

| ~ 5.0-4.8 | Sextet | 1H | O-CH (CH₃)CH₂CH₃ |

| ~ 4.50 | Broad Singlet | 4H | NH ₂ |

| ~ 1.70 | Quintet | 2H | O-CH(CH₃)CH ₂CH₃ |

| ~ 1.25 | Doublet | 3H | O-CH(C H₃)CH₂CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The ester carbonyl carbon is expected to appear at the lowest field (~165 ppm). Due to symmetry, the aromatic ring will show four distinct signals: one for the two equivalent aromatic C-H carbons, one for the two equivalent C-NH₂ carbons, one for the C-Cl carbon, and one for the carbon attached to the ester group (C-COO). The four carbons of the butan-2-yl group will also be distinct and appear in the aliphatic region of the spectrum. nih.govorgchemboulder.comchemicalbook.comrsc.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 165.5 | C =O (Ester) |

| ~ 147.0 | C -NH₂ |

| ~ 129.0 | C -COO |

| ~ 115.0 | C -H (Aromatic) |

| ~ 112.0 | C -Cl |

| ~ 72.0 | C H (sec-Butyl) |

| ~ 29.0 | C H₂ (sec-Butyl) |

| ~ 19.5 | C H₃ (on CH) |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed within the butan-2-yl fragment: between the CH proton and both the CH₂ and its adjacent CH₃ protons, and between the CH₂ protons and their adjacent CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in the butan-2-yl group and the aromatic ring to its corresponding carbon signal identified in the ¹³C NMR spectrum.

Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands. The most prominent would be the N-H stretching vibrations from the two primary amine groups, typically appearing as a pair of bands in the 3500-3300 cm⁻¹ region. The ester carbonyl (C=O) stretch will produce a strong, sharp absorption around 1720-1700 cm⁻¹. Other significant bands include C-H stretches for both aromatic and aliphatic protons, aromatic C=C ring stretches, C-O ester stretches, and C-N and C-Cl stretches at lower wavenumbers. orgchemboulder.comchemicalbook.comrsc.orgchemicalbook.comchemicalbook.com

Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (sec-Butyl) |

| 1720 - 1700 | C=O Stretch | Ester |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1300 - 1150 | C-O Stretch | Ester |

| 1340 - 1250 | C-N Stretch | Aromatic Amine |

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is dominated by the substituted benzene (B151609) chromophore. The presence of two strong electron-donating amino groups (-NH₂) and an electron-withdrawing ester group (-COOR) on the aromatic ring is expected to cause significant bathochromic (red) shifts of the π → π* transitions compared to unsubstituted benzene. Typically, substituted aminobenzoates exhibit two primary absorption bands. The intense band at a shorter wavelength corresponds to the benzenoid π → π* transition, while a longer wavelength band, resulting from intramolecular charge transfer (ICT) character, is also anticipated. orgchemboulder.comchemicalbook.comchemicalbook.com

Predicted UV-Vis Absorption Data

| λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 230 - 250 | π → π* | Substituted Benzene Ring |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to its monoisotopic mass. The fragmentation pattern would likely involve the loss of the butan-2-yl group, the ester functionality, and potentially the amino or chloro substituents, providing valuable structural information. The mass spectra of derivatives of o-aminobenzoic acid have been shown to provide complex fragmentation patterns that aid in structural elucidation. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound, HRMS would confirm the presence of chlorine through its characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The analysis of chlorinated aromatic hydrocarbons by high-resolution mass spectrometry is a well-established method for their detection and quantification. rsc.orgacs.orgresearchgate.net The combination of liquid chromatography with HRMS (LC-HRMS) can be a powerful tool for analyzing such compounds, especially in complex matrices. nih.gov

A summary of expected mass spectrometry data is presented below:

| Technique | Expected Information | Relevance to this compound |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirmation of the compound's identity and structural features. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Unambiguous determination of the molecular formula and confirmation of the presence of chlorine. |

Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. For this compound in its ground state, all electrons are expected to be paired. Therefore, the compound would be EPR-silent, and this technique would not be applicable for its routine characterization. EPR spectroscopy would only become relevant if the compound were to be oxidized or reduced to form a radical species, or if it were part of a system containing paramagnetic metal ions.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. researchgate.netnih.gov For this compound, a successful single-crystal XRD study would provide detailed information on bond lengths, bond angles, and the conformation of the molecule. This would definitively confirm the connectivity of the atoms and the spatial arrangement of the butan-2-yl ester group relative to the substituted benzene ring. Such studies have been successfully applied to various aminobenzoate derivatives to elucidate their structures. researchgate.net

The crystal packing of this compound would be significantly influenced by intermolecular interactions. The two amino groups and the ester carbonyl group are capable of participating in hydrogen bonding. rsc.orgnih.govchemrxiv.orgnih.gov It is expected that N-H···O hydrogen bonds would be a prominent feature in the crystal structure, potentially forming chains or networks of molecules. rsc.org The presence of a chlorine atom also introduces the possibility of halogen bonding, although this is generally a weaker interaction. drugbank.com

A table summarizing potential intermolecular interactions is provided below:

| Interaction Type | Potential Functional Groups Involved | Expected Significance |

| Hydrogen Bonding | Amino groups (N-H donors), Ester carbonyl (C=O acceptor) | High, likely a dominant interaction in the crystal packing. |

| Halogen Bonding | Chlorine atom (halogen donor) | Possible, but likely weaker than hydrogen bonding. |

| π-π Stacking | Aromatic rings | Possible, depending on the relative orientation of the molecules. |

| van der Waals Forces | Entire molecule | Contributes to the overall stability of the crystal lattice. |

The way in which molecules are arranged in a crystal is known as crystal packing. For this compound, the packing arrangement will be a result of the interplay of the intermolecular forces discussed above. The shape of the molecule and the nature of its substituents will dictate the efficiency of packing and the resulting crystal system. rsc.orgrsc.org

Polymorphism is the ability of a compound to exist in more than one crystalline form. oup.comnih.govmdpi.commdpi.compharmacores.com Different polymorphs can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry. oup.comnih.govmdpi.compharmacores.com An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). researchgate.net The identification of different polymorphic forms is crucial for ensuring the consistency and performance of the material. oup.comnih.govmdpi.compharmacores.com

Purity Assessment and Analytical Method Development

Ensuring the purity of a chemical compound is critical for its intended use. nicovaper.comalwsci.com For this compound, High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment. ijpsonline.compathogenia.comnovasolbio.com A reversed-phase HPLC method, likely with UV detection, would be developed to separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. ijpsonline.compathogenia.comnovasolbio.com

The development of a robust analytical method would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength. helsinki.finih.govdaneshyari.com Method validation would then be performed to ensure its accuracy, precision, linearity, and sensitivity, in line with regulatory guidelines. ijpsonline.comnih.govdaneshyari.com Other techniques, such as Gas Chromatography (GC) coupled with mass spectrometry (GC-MS), could also be employed for the analysis of volatile impurities. pathogenia.com

A summary of analytical methods for purity assessment is provided below:

| Analytical Technique | Purpose | Key Parameters for Method Development |

| High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the main compound and detect non-volatile impurities. | Column type, mobile phase, flow rate, injection volume, detection wavelength. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | Column type, temperature program, carrier gas flow rate, mass spectrometer settings. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identify and quantify impurities, especially those without a UV chromophore. | HPLC parameters combined with mass spectrometer settings for optimal ionization and detection. nih.gov |

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from potential impurities, starting materials, and byproducts of its synthesis. These techniques provide critical data on the purity of the compound and can be used for its quantification.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for assessing the purity of this compound. A typical analysis would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used. The separation is based on the differential partitioning of the analyte between the two phases. Due to the aromatic and moderately polar nature of the compound, a C18 column is often suitable.

A hypothetical HPLC method for the analysis of this compound would be developed and optimized. The parameters would be established to ensure a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | 5.8 minutes |

Note: The data in this table is illustrative of a typical analytical method and not based on specific experimental results for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both identification and purity assessment, provided the compound is sufficiently volatile and thermally stable. For a compound like this compound, derivatization might be necessary to increase its volatility. However, if analyzed directly, specific conditions would be required.

The gas chromatograph would separate the compound from any volatile impurities, and the mass spectrometer would then fragment the molecule, producing a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

Note: The data in this table is illustrative of a typical analytical method and not based on specific experimental results for this compound.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a pure substance. This method provides the percentage by mass of each element within the compound, which can then be compared to the theoretical values calculated from its molecular formula. For this compound, the molecular formula is C₁₁H₁₅ClN₂O₂. The molecular weight of this compound is 242.70 g/mol . nih.govchemicalbook.comscbt.com

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample. The resulting combustion gases are separated and quantified to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N). Chlorine (Cl) content is often determined by other methods such as titration or ion chromatography after combustion.

The experimentally determined values are expected to be in close agreement with the theoretically calculated percentages, typically within a margin of ±0.4%, which confirms the empirical and molecular formula of the synthesized compound.

Table 3: Elemental Analysis Data for this compound (Molecular Formula: C₁₁H₁₅ClN₂O₂) chemicalbook.comscbt.com

| Element | Theoretical Percentage (%) |

| Carbon (C) | 54.44 |

| Hydrogen (H) | 6.23 |

| Chlorine (Cl) | 14.61 |

| Nitrogen (N) | 11.54 |

| Oxygen (O) | 13.18 |

Note: The data in this table represents the calculated theoretical values based on the molecular formula.

Chemical Reactivity and Mechanistic Studies of Butan 2 Yl 3,5 Diamino 4 Chlorobenzoate

Ester Hydrolysis Mechanisms and Kinetics

The ester functional group in Butan-2-yl 3,5-diamino-4-chlorobenzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. The presence of two amino groups on the benzene (B151609) ring, however, introduces the potential for intramolecular catalysis, significantly influencing the reaction rates and mechanisms.

Under acidic conditions, the hydrolysis of esters typically proceeds via a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (butan-2-ol) leads to the formation of 3,5-diamino-4-chlorobenzoic acid. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.

The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the benzene ring. While electron-withdrawing groups generally accelerate the reaction by further increasing the electrophilicity of the carbonyl carbon, the two amino groups in this compound are electron-donating. However, under acidic conditions, these amino groups will be protonated to form ammonium (B1175870) ions (-NH3+), which are strongly electron-withdrawing. This protonation is expected to significantly increase the rate of acid-catalyzed hydrolysis.

In the presence of a base, such as hydroxide (B78521) ions, ester hydrolysis occurs through a saponification reaction. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the butan-2-oxide leaving group. A final proton transfer from the newly formed carboxylic acid to the butan-2-oxide yields the carboxylate salt and butan-2-ol. This reaction is effectively irreversible because the final carboxylate is deprotonated and thus unreactive towards the alcohol.

The kinetics of base-promoted hydrolysis are also sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups typically enhance the rate of reaction by making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, the electron-donating amino groups in this compound would be expected to decrease the rate of base-promoted hydrolysis.

However, a significant factor to consider is the potential for intramolecular catalysis by the amino groups. Studies on the hydrolysis of 2-aminobenzoate (B8764639) esters have shown that the amino group can act as an intramolecular general base catalyst. byjus.comresearchgate.netlibretexts.org This occurs through the formation of a hydrogen bond between the amino group and a water molecule, which then attacks the ester carbonyl. This intramolecular assistance can lead to a significant rate enhancement, especially in a pH-independent region. byjus.comresearchgate.netlibretexts.org While the target molecule has amino groups at the 3 and 5 positions, the possibility of a similar, albeit less geometrically favored, intramolecular catalytic effect should be considered.

| Substituent Effect on Ester Hydrolysis | Acid-Catalyzed | Base-Promoted |

| Electron-Donating Groups | Decrease Rate | Decrease Rate |

| Electron-Withdrawing Groups | Increase Rate | Increase Rate |

| Amino Groups (protonated) | Increase Rate (as -NH3+) | - |

| Amino Groups (free base) | - | Decrease Rate (electronic effect) / Increase Rate (potential intramolecular catalysis) |

Amination Reactions and Electrophilic Interactions of Amino Groups

The two amino groups on the aromatic ring of this compound are strong activating groups, meaning they increase the electron density of the benzene ring, particularly at the ortho and para positions relative to themselves. byjus.comwikipedia.org This makes the ring highly susceptible to attack by electrophiles.

The amino groups themselves can also act as nucleophiles. For instance, they can undergo reactions such as acylation or alkylation. However, in the context of electrophilic aromatic substitution, their primary role is to activate the ring.

The directing effects of the substituents determine the position of electrophilic attack. Both the amino groups and the chlorine atom are ortho, para-directors. wikipedia.org In this molecule, the positions ortho and para to the first amino group (at C3) are C2, C4, and C6. The positions ortho and para to the second amino group (at C5) are C4 and C6. The position ortho to the chlorine atom (at C4) is C3 and C5. The position para to the chlorine atom is not available.

Considering the combined directing effects:

Position 2: Ortho to the C3-amino group.

Position 6: Ortho to the C5-amino group and para to the C3-amino group.

Therefore, electrophilic substitution is most likely to occur at the C6 position, which is activated by both amino groups (para to one and ortho to the other). The C2 position is also activated (ortho to one amino group), but likely to a lesser extent and may be more sterically hindered.

| Position | Directing Influence from -NH2 (at C3) | Directing Influence from -NH2 (at C5) | Directing Influence from -Cl (at C4) | Overall Activation/Deactivation |

| 2 | Ortho (Activating) | Meta | Ortho (Deactivating) | Activated |

| 6 | Para (Activating) | Ortho (Activating) | Meta | Strongly Activated |

Nucleophilic Substitution Reactions Involving the Aromatic Chlorine Atom

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comwikipedia.orgchemistrysteps.com These electron-withdrawing groups activate the ring towards nucleophilic attack.

The most common mechanism for nucleophilic aromatic substitution is the SNAr mechanism, which involves the addition of a nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group. This mechanism is favored when the aromatic ring is substituted with electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org

In the case of this compound, the aromatic ring is substituted with two strongly electron-donating amino groups. These groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. masterorganicchemistry.com The presence of these activating groups makes the formation of the negatively charged Meisenheimer complex highly unfavorable.

Therefore, nucleophilic substitution of the chlorine atom in this compound is expected to be extremely slow and unlikely to occur under standard nucleophilic aromatic substitution conditions. The electron-rich nature of the aromatic ring presents a significant energy barrier to the approach of a nucleophile.

Reaction Pathways Under Various Chemical Environments

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the ester, the aromatic diamine, and the chloro substituent on the benzene ring. The reaction pathways are significantly influenced by the chemical environment, including pH, temperature, and the nature of the solvent.

Hydrolysis of the Ester Linkage:

One of the principal reaction pathways for this compound is the hydrolysis of its ester functional group. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. acsgcipr.org This process is reversible and the equilibrium can be shifted by controlling the concentration of water. libretexts.org The reaction ultimately yields 3,5-diamino-4-chlorobenzoic acid and butan-2-ol.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester undergoes saponification. This is a second-order reaction, being first order in both the ester and the hydroxide ion. chemrxiv.org The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. chemrxiv.orgnih.gov The subsequent collapse of this intermediate results in the formation of a carboxylate salt (sodium 3,5-diamino-4-chlorobenzoate) and butan-2-ol. libretexts.orgsserc.org.uk This reaction is essentially irreversible as the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The rate of base-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Table 1: Predicted Effect of pH on the Predominant Hydrolysis Pathway of this compound

| pH Range | Predominant Reaction | Key Reactant/Catalyst | Expected Products |

| < 4 | Acid-catalyzed hydrolysis | H₃O⁺ | 3,5-diamino-4-chlorobenzoic acid, Butan-2-ol |

| 4 - 8 | Minimal hydrolysis (potential for intramolecular catalysis) | H₂O | 3,5-diamino-4-chlorobenzoic acid, Butan-2-ol |

| > 8 | Base-catalyzed hydrolysis (saponification) | OH⁻ | 3,5-diamino-4-chlorobenzoate salt, Butan-2-ol |

Nucleophilic Aromatic Substitution (SNAr):

Reactions of the Amino Groups:

The two primary amino groups on the aromatic ring are nucleophilic and can participate in a variety of reactions, such as diazotization followed by substitution, or acylation. The reactivity of these amino groups will be influenced by the electronic effects of the other substituents on the ring.

Thermal Decomposition:

At elevated temperatures, this compound is expected to undergo thermal decomposition. Based on studies of related aromatic amines and esters, the decomposition is likely to proceed in a stepwise manner, with the initial cleavage of the weakest bonds. researchgate.net Potential decomposition pathways include decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) at very high temperatures in aqueous media, and cleavage of the C-N and C-Cl bonds. uni-konstanz.deuky.edu The specific products of thermal decomposition would depend on the temperature, atmosphere, and presence of any catalysts. Studies on related aromatic amines have shown the formation of benzene, phenol, and aniline (B41778) derivatives during thermal degradation. researchgate.net

Solvent Effects:

The choice of solvent can significantly influence the reaction pathways. Polar protic solvents, such as water and alcohols, can participate in solvolysis reactions, particularly of the ester group. chegg.com Aprotic polar solvents may favor SNAr reactions by solvating the cationic species involved in the intermediate steps. The solubility of the compound and the reagents in different solvents will also dictate the reaction conditions and rates.

Elucidation of Reaction Intermediates and Transition States

The detailed understanding of the reaction mechanisms of this compound involves the characterization of transient species such as reaction intermediates and transition states. While direct experimental observation of these species is challenging, their structures and energies can be inferred from kinetic studies and computational modeling.

Hydrolysis of the Ester Linkage:

Tetrahedral Intermediate in Base-Catalyzed Hydrolysis: The base-catalyzed hydrolysis of the ester is well-established to proceed through a tetrahedral intermediate. nih.gov In this intermediate, the carbonyl carbon, which is sp² hybridized in the ester, becomes sp³ hybridized after the nucleophilic attack of the hydroxide ion. This intermediate is negatively charged and its stability is a key factor in determining the reaction rate. Computational studies on the hydrolysis of benzoate (B1203000) esters have focused on calculating the energy of this tetrahedral intermediate and the corresponding transition states. nih.gov

Transition States in Hydrolysis: For both acid- and base-catalyzed hydrolysis, the reaction proceeds through one or more transition states. The transition state represents the highest energy point along the reaction coordinate. For the base-catalyzed reaction, the rate-determining step is typically the formation of the tetrahedral intermediate, and the transition state leading to it involves the partial formation of the bond between the hydroxide ion and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. Computational studies can model the geometry and vibrational frequencies of these transition states, providing insights into the activation energy of the reaction. arkat-usa.org The acidity of the transition state in acid-catalyzed hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. arkat-usa.org

Nucleophilic Aromatic Substitution (SNAr):

Meisenheimer Complex as a Reaction Intermediate: In the event that nucleophilic aromatic substitution of the chlorine atom occurs, the reaction would likely proceed via a Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. The negative charge in the Meisenheimer complex is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups. For this compound, the presence of two electron-donating amino groups would destabilize such an intermediate, making its formation less favorable.

Computational Studies:

Due to the lack of specific experimental data on the reaction intermediates and transition states of this compound, computational chemistry provides a powerful tool for their elucidation. escholarship.org Methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways, calculate the geometries and energies of reactants, intermediates, transition states, and products. researchgate.netrsc.org Such studies can provide valuable insights into the reaction kinetics and thermodynamics, and help to rationalize the observed reactivity under different conditions. For instance, computational models can predict the activation energies for ester hydrolysis and nucleophilic aromatic substitution, and analyze the electronic effects of the amino and chloro substituents on the stability of intermediates and transition states.

Derivatization and Analog Synthesis of Butan 2 Yl 3,5 Diamino 4 Chlorobenzoate

Modifications at the Ester Group (e.g., other alkyl esters, amides, hydrazides)

The ester functionality is a primary site for structural modification. Standard organic synthesis reactions can be employed to replace the butan-2-yl group with other alkyl or aryl groups or to convert the ester into other functional derivatives like amides and hydrazides.

Transesterification to Other Alkyl Esters: The butan-2-yl ester can be converted to other esters through transesterification. This typically involves reacting the parent ester with a different alcohol in the presence of an acid or base catalyst. For instance, reacting Butan-2-yl 3,5-diamino-4-chlorobenzoate with methanol (B129727) and an acid catalyst would yield Methyl 3,5-diamino-4-chlorobenzoate. A patent describing the synthesis of the isobutyl ester analog proceeds by first nitrating 4-chlorobenzoic acid, followed by esterification with isobutanol, and finally reduction of the nitro groups to amines. google.com This general pathway, starting from the parent carboxylic acid (3,5-diamino-4-chlorobenzoic acid), can be adapted to synthesize a variety of alkyl esters by using the corresponding alcohol (e.g., ethanol (B145695), propanol, etc.) during the esterification step.

Synthesis of Amides and Hydrazides: The ester group can be converted into an amide via aminolysis. A direct reaction with ammonia (B1221849) or a primary/secondary amine can yield the corresponding unsubstituted, N-substituted, or N,N-disubstituted amide. More recent methods have shown that esters can react rapidly and in high yield with alkali metal amidoboranes at room temperature to form primary and secondary amides. nih.gov

To synthesize the corresponding hydrazide (3,5-diamino-4-chlorobenzohydrazide), the ester can be reacted with hydrazine (B178648) hydrate, often in an alcoholic solvent. These hydrazide derivatives are valuable intermediates for synthesizing other heterocyclic compounds.

| Modification Type | Reagents | Potential Product |

| Transesterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Methyl 3,5-diamino-4-chlorobenzoate |

| Amide Formation | Ammonia or Primary/Secondary Amine (RNH₂ / R₂NH) | 3,5-diamino-4-chlorobenzamide |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | 3,5-diamino-4-chlorobenzohydrazide |

Functionalization of Aromatic Amino Groups (e.g., acylation, alkylation, Schiff base formation)

The two amino groups on the aromatic ring are highly reactive nucleophiles, providing a key site for functionalization.

Acylation and Alkylation: The amino groups can be readily acylated using acyl chlorides or acid anhydrides under basic conditions to form N,N'-diacyl derivatives. This reaction introduces amide functionalities linked to the aromatic ring. N-alkylation can also be achieved using alkyl halides, though controlling the degree of alkylation can be challenging, potentially leading to mixtures of mono- and di-alkylated products at each amino site. It is important to note that Friedel-Crafts alkylation or acylation reactions are generally not compatible with aromatic rings bearing amino substituents. libretexts.org The Lewis acid catalyst required for the reaction will preferentially coordinate with the basic amino groups, deactivating the ring towards electrophilic attack. libretexts.orgyoutube.com

Schiff Base Formation: The primary amino groups can undergo condensation reactions with aldehydes or ketones to form Schiff bases (or imines). Reacting this compound with two equivalents of an aldehyde (e.g., salicylaldehyde (B1680747) derivatives) would yield a bis-Schiff base. nih.gov Such reactions are well-documented for various diaminobenzoic acid derivatives and are used to create complex ligands capable of coordinating with metal ions. internationaljournalcorner.cominternationaljournalcorner.com

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acetyl chloride, Base | N,N'-(4-chloro-5-((butan-2-yloxy)carbonyl)-1,3-phenylene)diacetamide |

| Alkylation | Methyl iodide, Base | N-alkylated amino groups |

| Schiff Base Formation | 2 equivalents of Benzaldehyde | Bis-imine linkages |

Substitution Reactions at the Aromatic Ring (e.g., introduction of additional substituents, replacement of chlorine)

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the two strongly activating, ortho-, para-directing amino groups; the deactivating, ortho-, para-directing chloro group; and the deactivating, meta-directing ester group.

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the two amino groups dominates, directing incoming electrophiles to the ortho and para positions relative to them. masterorganicchemistry.com In this molecule, the C6 position (ortho to one amino group and para to the other) is the most electronically activated and sterically accessible site for electrophilic attack. The C2 position is similarly activated but is ortho to the chloro substituent. Therefore, reactions like halogenation (e.g., with Br₂), nitration (HNO₃/H₂SO₄), or sulfonation (SO₃/H₂SO₄) would be expected to introduce a new substituent predominantly at the C6 position. mnstate.edumsu.edubyjus.com

Replacement of Chlorine: Nucleophilic aromatic substitution (NAS) to replace the chlorine atom is generally difficult. The presence of the strong electron-donating amino groups on the ring increases the electron density, making it less susceptible to attack by nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups, which are absent here.

| Reaction Type | Reagents | Expected Position of Substitution |

| Bromination | Br₂, FeBr₃ | C6 |

| Nitration | HNO₃, H₂SO₄ | C6 |

| Sulfonation | SO₃, H₂SO₄ | C6 |

Synthesis of Polymeric and Oligomeric Analogs

Compounds containing two amino groups and a carboxylate (or carboxylic acid) functionality can serve as monomers for polymerization. The unchlorinated analog, 3,5-diaminobenzoic acid (DABA), is a well-known AB₂ monomer used to synthesize hyperbranched polyamides. vot.plvot.pl In these structures, the carboxyl group of one monomer reacts with an amino group of another, leading to a highly branched, dendritic architecture. vot.pl

While the ester group in this compound prevents it from acting as a self-polymerizing AB₂ monomer, it can be used as a diamine monomer in polycondensation reactions. For example, reacting it with a diacyl chloride (such as terephthaloyl chloride) would lead to the formation of a linear aromatic polyamide (an aramid). In this polymer, the this compound unit would be incorporated into the backbone, with the ester and chloro groups acting as pendant substituents. Such modifications could be used to influence the polymer's solubility, thermal properties, and processability. Research on the enzymatic and oxidative polymerization of 3,5-diaminobenzoic acid also suggests pathways for creating novel polymer structures. dicle.edu.tr

Isomerization and Stereochemical Investigations (e.g., butan-2-yl chiral center)

The butan-2-yl ester group possesses a chiral center at the second carbon atom. The alcohol precursor, butan-2-ol, exists as a pair of enantiomers: (R)-butan-2-ol and (S)-butan-2-ol.

Diastereomer Formation: If the synthesis of this compound starts with racemic butan-2-ol, the final product will be a 1:1 mixture of two diastereomers: (R)-butan-2-yl 3,5-diamino-4-chlorobenzoate and (S)-butan-2-yl 3,5-diamino-4-chlorobenzoate. These diastereomers have different three-dimensional arrangements and can, in principle, be separated using techniques like chiral chromatography (e.g., HPLC with a chiral stationary phase) or fractional crystallization. researchgate.netresearchgate.net

Enantiomerically Pure Synthesis: To obtain an enantiomerically pure version of the compound, one must either start with an enantiomerically pure form of butan-2-ol or employ a resolution technique. Synthesizing the ester using pure (R)-butan-2-ol or (S)-butan-2-ol will yield the corresponding single enantiomer of the final product. redalyc.org Alternatively, advanced synthetic methods such as dynamic kinetic resolution (DKR) could be employed. DKR combines the enzymatic acylation of a racemic alcohol with an in-situ racemization of the unreacted alcohol, theoretically allowing for the conversion of the entire racemic starting material into a single enantiomeric ester product. organic-chemistry.org

Theoretical and Computational Investigations of Butan 2 Yl 3,5 Diamino 4 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like Butan-2-yl 3,5-diamino-4-chlorobenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry and electronic properties. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed through these studies. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scribd.com The HOMO-LUMO energy gap is a significant parameter that helps in assessing the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich aminobenzoate ring, while the LUMO might be distributed across the aromatic system.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis for related compounds.

| Parameter | Value (eV) |

| HOMO Energy | -8.8 |

| LUMO Energy | -5.4 |

| Energy Gap (ΔE) | 3.4 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netscribd.com The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), prone to nucleophilic attack. scribd.com In this compound, the oxygen atoms of the ester group and the nitrogen atoms of the amino groups would likely be depicted as red regions, whereas the hydrogen atoms of the amino groups might be shown in blue.

Molecular Dynamics (MD) Simulations (where applicable to conformational analysis or solvent interactions)

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For a molecule like this compound, theoretical studies could investigate its synthesis reactions or potential degradation pathways. By mapping the potential energy surface of a reaction, researchers can determine the lowest energy path from reactants to products, providing a detailed understanding of the mechanism at a molecular level.

Prediction of Spectroscopic Properties (e.g., computational NMR, IR, UV-Vis spectra)

Quantum chemical calculations can accurately predict various spectroscopic properties. For instance, theoretical calculations can simulate the NMR (¹H and ¹³C) chemical shifts, which are essential for structural elucidation. researchgate.net Similarly, the vibrational frequencies from a computed IR spectrum can be correlated with experimental data to identify functional groups and confirm the molecular structure. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores. researchgate.net

The following table is a hypothetical representation of predicted vs. experimental spectroscopic data for a similar molecule.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -NH₂) | 4.5 | 4.4 |

| ¹³C NMR (ppm, C=O) | 165.8 | 166.2 |

| IR (cm⁻¹, C=O stretch) | 1710 | 1705 |

| UV-Vis λmax (nm) | 310 | 315 |

Rational Design Principles for Novel Derivatives and Modified Reactivity

The rational design of novel derivatives of this compound, a compound with potential bioactive properties, is a critical step in the optimization of its chemical and biological characteristics. This process is heavily reliant on computational chemistry and theoretical modeling to predict the effects of structural modifications on the molecule's reactivity and potential interactions with biological targets. The overarching goal is to enhance desired properties, such as target affinity and specificity, while minimizing off-target effects and undesirable chemical reactivity.

At the core of the rational design process is the principle of structure-activity relationship (SAR), which posits that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically altering the molecular structure of this compound and computationally evaluating the resulting changes, it is possible to build a comprehensive SAR profile. This profile can then guide the synthesis of new derivatives with improved therapeutic potential.

Substituent Effects on the Aromatic Ring:

The aromatic ring of this compound is a prime target for modification. The existing substituents—two amino groups and a chlorine atom—play a crucial role in defining the molecule's electronic properties and, consequently, its reactivity. The amino groups are electron-donating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. Conversely, the chlorine atom is an electron-withdrawing group, which deactivates the ring.

Computational methods, such as Density Functional Theory (DFT), can be employed to quantify the effects of these substituents on the molecule's electronic structure. Key parameters that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).

By replacing the existing substituents or introducing new ones, it is possible to modulate the HOMO-LUMO gap and fine-tune the molecule's reactivity. For instance, replacing the chlorine atom with a stronger electron-withdrawing group, such as a nitro group (-NO2), would further decrease the electron density of the ring and make it less reactive towards electrophiles. Conversely, replacing the chlorine with an electron-donating group, such as a methoxy (B1213986) group (-OCH3), would increase the ring's electron density and enhance its nucleophilicity.

A hypothetical study could involve the in silico design of a series of derivatives with varying substituents on the aromatic ring. The following table illustrates some potential modifications and their predicted effects on the electronic properties of the molecule.

| Derivative | Substituent Modification | Predicted Effect on Reactivity |

| 1 | Replacement of -Cl with -F | Increased electronegativity, potential for altered hydrogen bonding |

| 2 | Replacement of -Cl with -Br | Increased polarizability, potential for enhanced van der Waals interactions |

| 3 | Replacement of -NH2 with -OH | Introduction of hydrogen bond donor/acceptor capabilities |

| 4 | Introduction of a methyl group at C6 | Increased lipophilicity, potential for steric hindrance |

Modification of the Ester Group:

Computational modeling can be used to study the mechanism of ester hydrolysis and to predict the stability of different ester derivatives. For example, replacing the butan-2-yl group with a bulkier alcohol, such as a tert-butyl group, would be expected to increase the steric hindrance and slow down the rate of hydrolysis. Conversely, using a less sterically hindered alcohol, such as ethanol (B145695), would likely increase the rate of hydrolysis.

Furthermore, the ester group can be replaced with other functional groups, such as an amide or a sulfonamide, to create derivatives with fundamentally different chemical properties. These modifications would alter the molecule's hydrogen bonding capabilities, polarity, and metabolic stability.

Bioisosteric Replacement:

Bioisosteric replacement is a powerful strategy in drug design that involves replacing a functional group with another group that has similar physical and chemical properties, but which may lead to improved biological activity or reduced toxicity. In the case of this compound, several bioisosteric replacements could be considered.

For example, the chlorine atom could be replaced with a trifluoromethyl group (-CF3). Both are electron-withdrawing and have similar steric bulk, but the trifluoromethyl group is more lipophilic and can enhance metabolic stability. Similarly, one of the amino groups could be replaced with a hydroxyl group or a small alkyl group to probe the importance of hydrogen bonding and steric interactions at that position.

The following table outlines some potential bioisosteric replacements and their rationale.

| Original Group | Bioisosteric Replacement | Rationale |

| -Cl | -CF3 | Similar size and electronic effect, increased lipophilicity and metabolic stability |

| -NH2 | -OH | Similar size, alters hydrogen bonding properties |

| Phenyl ring | Thiophene ring | Similar size and aromaticity, alters electronic distribution and potential for new interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Once a library of virtual derivatives has been designed, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the molecules with their predicted biological activity. QSAR models are mathematical equations that relate a set of molecular descriptors to a biological endpoint.

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors.

By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized derivatives and to prioritize the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery.

Degradation Pathways and Environmental Fate of Butan 2 Yl 3,5 Diamino 4 Chlorobenzoate

Chemical Degradation Mechanisms

The chemical structure of Butan-2-yl 3,5-diamino-4-chlorobenzoate, featuring an ester linkage, an aromatic ring with amino and chloro substituents, suggests susceptibility to several chemical degradation reactions.

The ester functional group in this compound is a primary site for hydrolytic degradation. This reaction involves the cleavage of the ester bond by water, leading to the formation of 3,5-diamino-4-chlorobenzoic acid and butan-2-ol. The rate of hydrolysis is significantly influenced by pH. wikipedia.orglibretexts.orgchemguide.co.uk

Under acidic conditions, the hydrolysis is a reversible, acid-catalyzed process. wikipedia.orglibretexts.org In contrast, alkaline-mediated hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion, yielding the salt of the carboxylic acid. wikipedia.orgchemguide.co.uk The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. wikipedia.org

Table 1: Products of Hydrolytic Degradation

| Reactant | Condition | Products |

|---|---|---|

| This compound | Acidic Hydrolysis | 3,5-diamino-4-chlorobenzoic acid, Butan-2-ol |

The aromatic amine groups and the chlorinated aromatic ring of this compound make it susceptible to oxidative degradation. In the environment, this process is often mediated by reactive oxygen species such as hydroxyl radicals (•OH). acs.org The initial step in the oxidative degradation of aromatic amines typically involves the formation of amine cation radicals. acs.org

The atmospheric degradation of aromatic amines can be a significant removal mechanism, influenced by the presence of oxidants like ozone and hydroxyl radicals. acs.org Laboratory studies have shown that the oxidation of amines can proceed through various pathways, including electron abstraction from the nitrogen atom or hydrogen abstraction from the nitrogen or adjacent carbon atoms. ntnu.no These initial reactions can lead to a cascade of further oxidation, potentially resulting in ring cleavage and the formation of smaller, more oxidized molecules. The presence of the chlorine atom on the aromatic ring can influence the rate and pathway of oxidation.

Sunlight can induce the degradation of this compound through photodegradation. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to bond cleavage and transformation. For chlorinated aromatic compounds like chlorobenzoic acids, a common photodegradation pathway is the reductive dehalogenation, where the carbon-chlorine bond is broken. acs.org

Another potential pathway is photosubstitution, where the chlorine atom is replaced by other functional groups, such as a hydroxyl group, in the presence of water. acs.org The amino groups on the aromatic ring can also influence the photochemical reactivity of the molecule. The photodegradation of 2-chlorobenzoic acid has been shown to follow first-order kinetics in the presence of a photocatalyst like TiO2. nih.gov The process can be influenced by environmental factors such as pH and the presence of other substances in the water. nih.gov

Table 2: Potential Photodegradation Products

| Initial Compound Moiety | Photodegradation Process | Potential Products |

|---|---|---|

| Chlorinated Aromatic Ring | Reductive Dehalogenation | Butan-2-yl 3,5-diaminobenzoate |

Biological and Microbial Transformation Processes

Microorganisms play a crucial role in the environmental fate of organic compounds through their metabolic activities.

The carbon-chlorine bond in this compound is a target for enzymatic attack, particularly by dehalogenases. nih.govacs.orgfao.org These enzymes catalyze the removal of halogen atoms from organic compounds, which is often a critical initial step in the biodegradation of halogenated aromatics. nih.govresearchgate.net Dehalogenases can function through different mechanisms, including hydrolytic and oxidative dehalogenation. nih.gov

Hydrolytic dehalogenases replace the halogen with a hydroxyl group from water. nih.gov Oxidative dehalogenation is often carried out by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. nih.gov The efficiency of enzymatic dehalogenation can depend on the position of the halogen on the aromatic ring and the presence of other substituents. An Arthrobacter species has been shown to dehalogenate 4-chlorobenzoate (B1228818) as the first step in its degradation pathway. nih.gov

The microbial degradation of compounds structurally similar to this compound, such as chlorobenzoic acids and aromatic amines, has been studied. The degradation of 3-chlorobenzoate (B1228886) (3-CBA) by various bacteria often proceeds through the formation of (chloro)catechol, which is then further metabolized via ring cleavage pathways. mdpi.com